molecular formula C16H8F6N4O B13358956 1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide

1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13358956
M. Wt: 386.25 g/mol
InChI Key: UDIHSOQETRHUNQ-UHFFFAOYSA-N
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Description

1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a pyridinyl group, a trifluoromethyl group, and a trifluorophenyl group, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The trifluoromethyl and trifluorophenyl groups are introduced through nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide and trifluorophenyl boronic acids under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both trifluoromethyl and trifluorophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H8F6N4O

Molecular Weight

386.25 g/mol

IUPAC Name

1-pyridin-2-yl-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H8F6N4O/c17-9-4-5-10(13(19)12(9)18)25-15(27)8-7-24-26(14(8)16(20,21)22)11-3-1-2-6-23-11/h1-7H,(H,25,27)

InChI Key

UDIHSOQETRHUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F)C(F)(F)F

Origin of Product

United States

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